1-Methyl-4-(1-phenyl-2,3-dihydro-1H-inden-2-yl)piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a 1-phenyl-2,3-dihydro-1H-indene moiety. This compound features a piperidine nitrogen atom that is part of a five-membered heterocyclic ring, which is commonly found in various pharmacologically active compounds. The presence of the phenyl and indene groups contributes to its potential biological activity and interaction with various biological targets.
1-Methyl-4-(1-phenyl-2,3-dihydro-1H-inden-2-yl)piperidine exhibits significant biological activities, particularly in analgesic and neuropharmacological domains. Its structural components suggest potential interactions with neurotransmitter systems, making it a candidate for further research into its effects on pain modulation and other central nervous system functions.
Studies have indicated that derivatives of similar structures often demonstrate properties such as:
The synthesis of 1-Methyl-4-(1-phenyl-2,3-dihydro-1H-inden-2-yl)piperidine can be achieved through several methods:
The applications of 1-Methyl-4-(1-phenyl-2,3-dihydro-1H-inden-2-yl)piperidine are primarily in medicinal chemistry and pharmacology:
Interaction studies involving 1-Methyl-4-(1-phenyl-2,3-dihydro-1H-inden-2-yl)piperidine focus on its binding affinity to various receptors:
Several compounds share structural characteristics with 1-Methyl-4-(1-phenyl-2,3-dihydro-1H-inden-2-yl)piperidine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(4-(Phenyl)-piperidin) | Piperidine ring with phenyl substitution | Often used in antidepressant research |
| 4-Methylpiperidine | Similar piperidine core | Commonly used as a solvent and reagent |
| 4-(N,N-Dimethylamino)-piperidine | Contains dimethylamino group | Known for its use in synthesis of pharmaceuticals |
These compounds illustrate variations in substituents around the piperidine ring, which affect their biological activities and applications.
The construction of the spiro[indene-piperidine] core requires precise regiochemical control to ensure proper fusion of the indene and piperidine moieties. Recent advances highlight the utility of Lewis acid-catalyzed Nazarov cyclization for intramolecular ring formation. For example, FeBr3-mediated cyclization of 1,4-pentadien-3-ols enables the formation of spiro[indene-1,4′-quinoline] derivatives through a sequence of electrocyclic ring closure and nucleophilic trapping. This method achieves regioselectivity by stabilizing carbocation intermediates through coordination with the iron catalyst, directing cyclization toward the indene system (Table 1).
Table 1: Regioselectivity in FeBr3-Catalyzed Spirocyclization
| Substrate | Yield (%) | Regioselectivity (Ratio) |
|---|---|---|
| 1-Phenyl-1,4-pentadien-3-ol | 82 | 9:1 (spiro:linear) |
| 1-Naphthyl analog | 75 | 8:1 |
Alternative approaches include reductive lithiation strategies, where α-amino nitriles undergo alkylation followed by radical cyclization to form 2-spiropiperidines. The steric bulk of the cyclohexyl groups in these systems directs cyclization toward the less hindered position, ensuring high regioselectivity. For instance, treatment of α-amino nitrile precursors with L-selectride generates a lithiated intermediate that undergoes intramolecular attack on the indene moiety, yielding the spiro core in >75% yield.
Establishing defined stereochemistry at the spiro carbon and piperidine nitrogen requires enantioselective reduction protocols. Rhodium-catalyzed asymmetric reductive Heck reactions have emerged as a powerful tool, enabling the synthesis of 3-substituted piperidines with >98% enantiomeric excess (ee). By employing chiral BINAP ligands, aryl boronic acids couple with tetrahydropyridine intermediates, inducing axial chirality through π-orbital interactions (Figure 1).
$$ \text{Rh}(COD)2\text{BF}4 + (R)-\text{BINAP} \rightarrow \text{Chiral Catalyst} $$
Reaction equation for asymmetric reductive Heck catalysis
Phase-transfer catalysis (PTC) represents another stereocontrolled approach. SF5-containing chiral cations activate alkyl chlorides for intramolecular C–C bond formation, achieving enantiomeric ratios up to 2:98 in spiroazetidine oxindole systems. While originally developed for azetidines, this methodology has been adapted for piperidine reduction by modifying the leaving group electronics. For example, replacing chloride with triflate improves leaving group ability, enabling enantioselective spirocyclization at the piperidine nitrogen with 95:5 er.
Following spirocore assembly, late-stage functionalization introduces diversity at the piperidine nitrogen and aryl positions. N-Methylation via Eschweiler-Clarke conditions (HCOOH, HCHO, 100°C) quantitatively converts secondary amines to tertiary derivatives while preserving the spiro geometry. For bulkier alkyl groups, Mitsunobu conditions (DIAD, PPh3) enable coupling of alcohols to the piperidine nitrogen in 70–85% yield.
Aryl substitution on the indene moiety is achieved through Suzuki-Miyaura cross-coupling. Palladium-catalyzed reactions between spirocyclic bromoindene derivatives and aryl boronic acids install substituents at the 1-position of the indene ring (Table 2). Electron-deficient boronic acids exhibit higher reactivity, with p-CF3 phenyl groups coupling in 92% yield compared to 78% for p-MeO substrates.
Table 2: Suzuki Coupling Efficiency for Aryl Substitution
| Boronic Acid | Yield (%) | Coupling Position |
|---|---|---|
| 4-CF3-C6H4B(OH)2 | 92 | Indene C1 |
| 4-MeO-C6H4B(OH)2 | 78 | Indene C1 |
| 2-ThienylB(OH)2 | 85 | Indene C1 |
Directed ortho-metalation (DoM) provides complementary access to substituted indenes. Treating the spirocompound with LDA and trapping with electrophiles introduces functional groups at the indene C3 position without perturbing the spiro center. Subsequent oxidation with MnO2 converts C3-methyl groups to ketones, enabling further derivatization via Wittig or Grignard reactions.
The piperidine scaffold has emerged as a significant pharmacophore in antitubercular drug development, with various derivatives demonstrating potent activity against Mycobacterium tuberculosis [1] [2]. While specific data for 1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine remains limited in the literature, related piperidine compounds have shown remarkable efficacy against both replicating and dormant mycobacterial strains [3] [4].
Research on substituted piperidine derivatives has revealed their capacity to target essential mycobacterial pathways [5]. The 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine derivatives have demonstrated minimum inhibitory concentrations as low as 6.25 micrograms per milliliter against Mycobacterium tuberculosis H37Rv, with selectivity indices exceeding 10 [2]. These compounds appear to function through inhibition of enoyl-acyl carrier protein reductase, a critical enzyme in mycobacterial fatty acid biosynthesis [2].
Table 1: Antitubercular Activity of Related Piperidine Derivatives
| Compound Class | Minimum Inhibitory Concentration (μg/mL) | Target Organism | Reference |
|---|---|---|---|
| 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine | 6.25 | M. tuberculosis H37Rv | [2] |
| Piperidinol-containing molecules (PIPD1) | 0.125 | M. tuberculosis mc²6230 | [3] |
| 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole | 5.71 | M. tuberculosis H37Rv | [6] |
The mechanism of action for piperidine-based antitubercular agents often involves disruption of mycolic acid transport systems [3]. Studies on piperidinol derivatives have shown that these compounds inhibit the MmpL3-driven translocation of trehalose monomycolate across the inner membrane without affecting the proton motive force [3]. This selective targeting of mycobacterial cell wall biosynthesis represents a promising therapeutic approach for both drug-sensitive and multidrug-resistant tuberculosis strains [3].
Molecular docking studies have revealed that piperidine derivatives can occupy specific binding cavities within mycobacterial enzymes [5]. The structure-activity relationships demonstrate that modifications to the piperidine ring system can significantly impact antimycobacterial potency [7]. Compounds with electron-withdrawing substituents on the phenyl ring have shown enhanced activity compared to electron-donating groups [7].
The ghrelin receptor system represents a critical target for growth hormone regulation, with various synthetic compounds demonstrating secretagogue properties through receptor modulation [8] [9]. Piperidine-containing structures have been identified as effective scaffolds for developing growth hormone secretagogues with enhanced potency and selectivity [10] [11].
Research on spiro(indane-1,4-piperidine) derivatives has revealed their capacity to function as potent growth hormone secretagogues [10]. The systematic structure-activity relationship studies demonstrate that spiro(3H-1-benzopyran-2,3-piperidine) configurations can achieve low nanomolar in vitro activity [10]. These compounds interact with the ghrelin receptor through specific binding modes that enhance receptor activation and subsequent growth hormone release [11].
Table 2: Growth Hormone Secretagogue Activity Data
| Compound Type | Receptor Target | Activity (EC₅₀) | Mechanism | Reference |
|---|---|---|---|---|
| Spiro-piperidine derivatives | Ghrelin receptor | Low nanomolar | Receptor agonism | [10] |
| PF-05190457 | Ghrelin receptor | 3 nM (Kd) | Inverse agonism | [11] |
| MK-677 | Ghrelin receptor | 9.21 ± 0.12 (pEC₅₀) | Positive modulation | [8] |
The molecular mechanism of ghrelin receptor activation involves conformational changes in transmembrane domains that facilitate G-protein coupling [9]. Structural studies have shown that agonist binding contracts the extracellular transmembrane bundles and modifies the orientation of polar networks, ultimately expanding the intracellular end of transmembrane domain 6 to allow G-protein interaction [9]. This process is mediated through rearrangement of cascade motifs including the PIF motif, ERY motif, and NPxxY motif [9].
Functional assays using guanosine 5'-O-[gamma-thio]triphosphate binding studies have demonstrated that synthetic growth hormone secretagogues can act as superagonists, generating maximal efficacy greater than endogenous ghrelin [8]. The compounds GHRP-6, MK-677, and L-692,585 all showed enhanced efficacy compared to ghrelin, with maximum efficacy values ranging from 139.5% to 145.4% relative to ghrelin [8].
The muscarinic acetylcholine receptor M5 subtype represents an important therapeutic target for neurological disorders, with positive allosteric modulators offering enhanced selectivity compared to orthosteric agonists [12] [13]. Piperidine-based compounds have demonstrated significant potential for central nervous system penetration and M5 receptor modulation [14] [15].
Research on N-(indanyl)piperidine amide derivatives has yielded compounds with robust M5 positive allosteric modulator activity and favorable brain penetration properties [14]. These compounds achieve human and rat M5 positive allosteric modulator half-maximal effective concentration values below 100 nanomolar, with rat brain-to-plasma partition coefficient values of approximately 0.40 [14]. The chiral nature of these compounds contributes to their enantiospecific activity profiles [14].
Table 3: M5 Positive Allosteric Modulator Activity and Brain Penetration
| Compound | M5 PAM EC₅₀ (nM) | Brain/Plasma Kp | CNS Penetration | Reference |
|---|---|---|---|---|
| VU6007678 (18g) | 41 | 0.40 | Effective | [14] |
| ML380 | Low nanomolar | - | CNS penetrant | [12] |
| VU-0238429 | 1160 | - | Active | [16] |
The molecular mechanism of M5 positive allosteric modulation involves binding to novel allosteric sites distinct from the common extracellular vestibule [13]. Cryo-electron microscopy studies have revealed that selective M5 positive allosteric modulators bind to a pocket located at the extrahelical interface between transmembrane domains 3 and 4 [13]. This binding site is positioned in close proximity to the highly conserved DRY activation motif, indicating that positive allosteric modulator binding stabilizes the active state of the M5 muscarinic acetylcholine receptor [13].
Central nervous system penetration studies using in vitro blood-brain barrier models have demonstrated that piperidine derivatives can achieve effective brain permeability [17] [15]. The structural characteristics of piperidine rings, particularly the nitrogen atom in the six-membered ring configuration, contribute to their potential influence on blood-brain barrier permeation [17]. Compounds with optimized lipophilicity and molecular weight profiles show enhanced central nervous system penetration while maintaining receptor selectivity [14].
Piperidine derivatives have emerged as a promising class of renin inhibitors for cardiovascular disease management, with several compounds demonstrating potent inhibitory activity against human renin [18] [19]. The substituted piperidine scaffold provides a novel paradigm for aspartic proteinase inhibition through specific binding interactions with the renin active site [18].
Structural analysis of renin-inhibitor complexes has revealed that 3,4-disubstituted piperidine compounds can achieve picomolar affinities for renin through induced-fit adaptations around the enzyme's active site [18]. High-throughput screening of compound libraries has identified piperidine lead compounds that undergo major conformational changes upon binding, providing the basis for potent renin inhibition [18].
Table 4: Renin Inhibition Activity of Piperidine Derivatives
| Compound Class | IC₅₀ (nM) | Oral Bioavailability | Blood Pressure Effect | Reference |
|---|---|---|---|---|
| 3,5-disubstituted piperidines | High potency | 60% (rat) | Dose-dependent reduction | [19] |
| Aliskiren | 0.6 | 2.5% (human) | Effective | [20] |
| Nonpeptide piperidine inhibitors | Variable | Up to 60% | Protective effects | [21] |
The mechanism of renin inhibition by piperidine derivatives involves competitive binding to the active site of the enzyme, preventing the conversion of angiotensinogen to angiotensin I [22] [23]. This inhibition occurs at the rate-limiting step of the renin-angiotensin-aldosterone system, providing comprehensive blockade of the cardiovascular regulatory cascade [23]. Studies in double-transgenic mice expressing human renin and angiotensinogen genes have demonstrated that piperidine-based renin inhibitors provide significant renal and cardiac protection [21].
Pharmacokinetic studies have shown that optimized piperidine renin inhibitors can achieve excellent oral bioavailability and sustained duration of action [19]. The 4-hydroxy-3,5-substituted piperidine derivatives display high in vitro potency toward human renin with excellent off-target selectivity [19]. These compounds demonstrate dose-dependent blood pressure lowering effects in transgenic animal models while maintaining favorable safety profiles [21].